三水合六氟丙酮

概述

描述

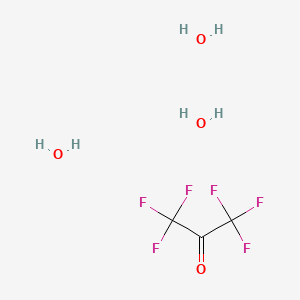

Hexafluoroacetone trihydrate (HFA) is a chemical compound with significant applications in the synthesis of fluorinated organic molecules. It is known for its structure-stabilizing properties for peptides in aqueous solutions, and its ability to form covalent hydrates, such as gem diols, which are useful in various chemical reactions .

Synthesis Analysis

The synthesis of hexafluoroacetone and its derivatives can be achieved through different methods. One approach involves the reaction of hexachloroacetone with anhydrous hydrogen fluoride using a catalyst or by isomerization of hexafluoropropenoxide in the presence of a Lewis acid . Another method includes the electrophilic polymerization of hexafluoroacetone hydrate with diphenyl ether, which leads to the formation of semi-fluorinated polyaryl ethers .

Molecular Structure Analysis

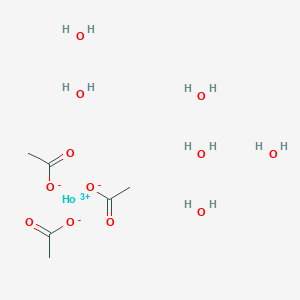

Hexafluoroacetone trihydrate has been utilized as a ligand in the synthesis of metal complexes, such as a Mn(III) complex, where it functions as a bidentate chelate ligand . Its molecular structure, characterized by the presence of fluorine atoms, imparts unique properties that are exploited in various chemical reactions.

Chemical Reactions Analysis

HFA is versatile in chemical reactions, including nucleophilic trifluoromethylation , carbonyl-ene reactions with alkenes , and regiospecific α-hexafluoroisopropylidenation of ketones . It also reacts with amines to synthesize trifluoromethylated azaheterocycles and participates in the addition to metal-coordinated ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexafluoroacetone trihydrate are influenced by its high fluorine content. It is soluble in polar organic solvents and can release fluoroform upon the release of trifluoroacetate . The presence of the hexafluoroisopropylidene group in polymers derived from HFA contributes to high thermal stability and crystallinity, as well as solubility in organic solvents . Additionally, HFA has been shown to stabilize secondary structures in peptides, suggesting its potential role in influencing the physical properties of biological molecules .

科学研究应用

六氟异丙醇功能化衍生物的合成:HFA 在与烯烃的羰基烯反应中有效,可生成六氟异丙醇官能化衍生物。该反应可以使用分子筛和微波或常规加热来促进,从而产生高收率(Sridhar 等人,2009)。

氟化合物的制备:HFA 的酰胺盐是制备氟化有机分子的强力试剂。它能进行亲核三氟甲基化反应,生成三氟甲烷和三氟甲基化产物,收率极高(Riofski 等人,2013)。

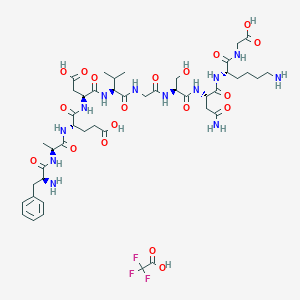

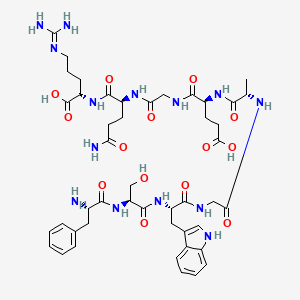

肽结构的稳定化:已记录 HFA 可稳定水溶液中肽的二级结构。它诱导肽内部分子内氢键构象的能力对于肽构象分析非常重要(Rajan 等人,1997)。

半氟化聚芳基醚的合成:HFA 用于二苯醚的亲电聚合,以高区域选择性和分子量创建半氟化聚芳基醚。这些聚合物表现出独特的性能,如高溶解性、热稳定性和光学清晰度(Muñoz 等人,2022)。

SiO2 基气凝胶的制造:HFA 水合物显着影响 SiO2 气凝胶的物理化学参数。它增加了比表面积,并导致在气凝胶中结合化学键合的氟(Lermontov 等人,2015)。

安全和危害

未来方向

属性

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-one;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O.3H2O/c4-2(5,6)1(10)3(7,8)9;;;/h;3*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZAEUWCEHDROX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)C(F)(F)F.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

684-16-2 (Parent) | |

| Record name | 2-Propanone, hexafluoro-, trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034202692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID201334105 | |

| Record name | Hexafluoroacetone trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid or melt; mp = 18-21 deg C; [Alfa Aesar MSDS] | |

| Record name | Hexafluoroacetone trihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20995 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Hexafluoroacetone trihydrate | |

CAS RN |

34202-69-2, 13098-39-0 | |

| Record name | 2-Propanone, hexafluoro-, trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034202692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluoroacetone trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanone, hexafluoro-, trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,3,3,3-hexafluoropropan-2-one;trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

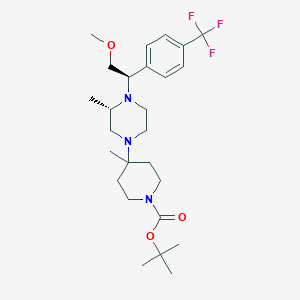

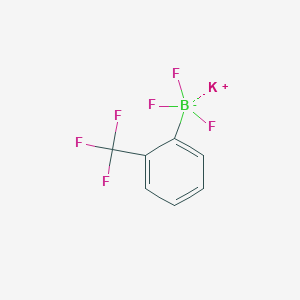

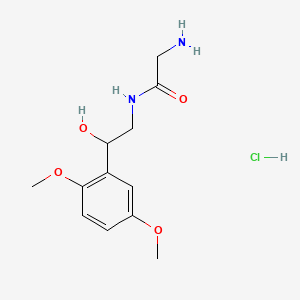

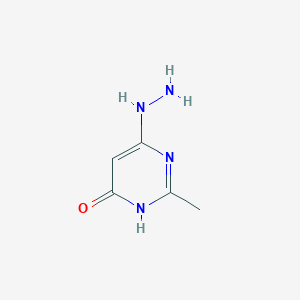

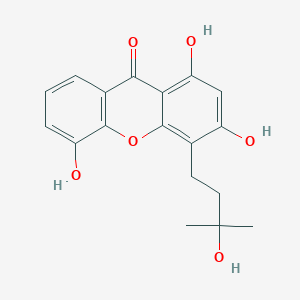

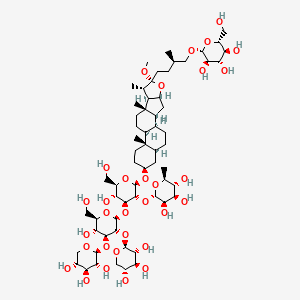

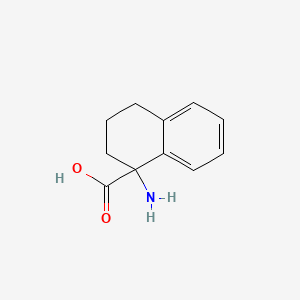

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B3028745.png)

![(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B3028746.png)